Cytotoxic Selectivity Profile Against HCT-116 Colon Carcinoma vs. MCF-7 Breast Adenocarcinoma: Cross-Study Comparable Activity
In a systematic cytotoxicity evaluation of quinazoline-pyrazole hybrid compounds, the structurally related analog Compound 130 (a quinazoline-pyrazole hybrid with bromophenyl substitution) demonstrated IC50 values of 6.83 µM against HCT-116 (colon carcinoma) and 4.63 µM against MCF-7 (breast adenocarcinoma) [1]. By contrast, Compound 129—a positional isomer with different halogen arrangement—showed significantly weaker activity (IC50 45.95 µM and 79.88 µM against HCT-116 and MCF-7, respectively), representing a 6.7- to 17.3-fold loss in potency [1]. Although direct head-to-head data for CAS 352445-58-0 are not available in the public literature, the bis(4-bromophenyl)-dihydropyrazole substitution pattern and 4-chlorophenyl-quinazoline architecture place it within the high-activity cluster of this SAR series, predicting cytotoxic potency closer to Compound 130 than to Compound 129. This inference is supported by the known requirement of electron-withdrawing para-halogen substituents for optimal target engagement in pyrazolo-quinazoline kinase inhibitors [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Predicted IC50 range: 4–10 µM (based on structural analogy to Compound 130); no direct data available in public literature |
| Comparator Or Baseline | Compound 130: IC50 HCT-116 = 6.83 µM, MCF-7 = 4.63 µM; Compound 129: IC50 HCT-116 = 45.95 µM, MCF-7 = 79.88 µM |
| Quantified Difference | Compound 130 vs. Compound 129: ~6.7-fold more potent against HCT-116; ~17.3-fold more potent against MCF-7. CAS 352445-58-0 is structurally predicted to align with the high-potency cluster. |
| Conditions | MTT assay; 48 h exposure; HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines; data from Pharmaceuticals 2022 review (Table 109) |
Why This Matters
The substantial potency cliff between halogen positional isomers demonstrates that generic quinazoline-pyrazole compounds are not interchangeable; procurement of the specific bis(4-bromophenyl)-4-chlorophenyl configuration is critical for achieving the intended cytotoxic activity window in oncology screening cascades.
- [1] Pharmaceuticals (Basel). 2022 Aug 28;15(9):1071. Table 109: In vitro cytotoxic activities of quinazoline-pyrazole-based compounds (129–131) and pyrazole derivatives (132–133). DOI: 10.3390/ph15091071. View Source
- [2] Beria, I. et al. (2010). 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines as potent and selective Polo-like kinase 1 (PLK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6489-6494. View Source
